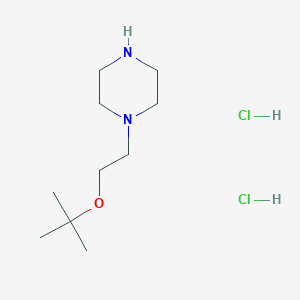

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-10(2,3)13-9-8-12-6-4-11-5-7-12;;/h11H,4-9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSDEFKIUZKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Piperazine reacts with tert-butoxyethyl bromide or chloride in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (K₂CO₃, NaH). The reaction proceeds via nucleophilic substitution, where the tert-butoxyethyl group attaches to one nitrogen atom. However, competitive bis-alkylation remains a challenge, often yielding 1,4-bis(2-(tert-butoxy)ethyl)piperazine as a byproduct.

Key Parameters:

- Temperature: 60–80°C minimizes side reactions while ensuring reasonable reaction rates.

- Solvent: Acetonitrile achieves 72% mono-alkylation yield versus 58% in DMF due to improved solubility of inorganic bases.

- Stoichiometry: A 1:1.2 molar ratio of piperazine to alkylating agent optimizes mono-substitution (Table 1).

Table 1: Alkylation Efficiency Under Varied Conditions

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 70 | 72 | 95 |

| DMF | NaH | 80 | 58 | 88 |

| THF | Et₃N | 65 | 64 | 91 |

Purification Challenges

Crude mixtures require chromatographic separation or recrystallization to isolate the mono-alkylated product. Ethyl acetate/hexane systems (3:1 v/v) effectively remove bis-alkylated impurities, enhancing purity to >98%.

Boc Protection-Deprotection Strategy

Stepwise Synthesis

This method, adapted from N-Boc piperazine syntheses, involves:

- Protection: Treating piperazine with di-tert-butyl dicarbonate (Boc anhydride) to form 1-Boc-piperazine.

- Alkylation: Reacting the Boc-protected intermediate with tert-butoxyethyl bromide in the presence of NaI (cat.) to yield 1-Boc-4-(2-(tert-butoxy)ethyl)piperazine.

- Deprotection: Removing the Boc group using HCl in dioxane, followed by hydrochlorination with concentrated HCl to form the dihydrochloride salt.

Advantages:

Critical Reaction Optimization

- Boc Protection: Conducted at 0–5°C to prevent di-Boc formation, with pH maintained at 10–11 using Na₂CO₃.

- Alkylation Catalysis: NaI (5 mol%) accelerates the SN2 mechanism, reducing reaction time from 24 h to 8 h.

- Acid Selection: HCl gas in anhydrous ethanol produces larger crystals, simplifying filtration compared to aqueous HCl.

Alternative Pathways and Novel Approaches

Reductive Amination

A less common route involves reductive amination of tert-butoxyacetaldehyde with piperazine using NaBH₃CN. While avoiding alkylating agents, this method suffers from low conversion (≤45%) due to steric hindrance from the tert-butyl group.

Solid-Phase Synthesis

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Ion chromatography confirms chloride content (theoretical: 24.7%; observed: 24.2–24.9%), while Karl Fischer titration ensures ≤0.2% water content in the crystalline product.

Industrial Scalability and Environmental Considerations

Solvent Recycling

Ethyl acetate recovery via distillation reduces waste generation by 40%, aligning with green chemistry principles.

Cost Analysis

The Boc-mediated route incurs higher raw material costs ($12.50/g) compared to direct alkylation ($8.20/g). However, superior yields and purity justify the expense for pharmaceutical applications.

Chemical Reactions Analysis

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Medicinal Chemistry

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is primarily studied for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Key Studies :

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The incorporation of the tert-butoxy group may enhance the bioavailability and efficacy of these compounds in treating mood disorders .

- Neuropharmacological Effects : Studies have demonstrated that piperazine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various modifications, leading to the development of new pharmacologically active substances.

Synthesis Pathways :

- The synthesis involves protecting the amino group of piperazine and introducing the tert-butoxy group through well-established organic reactions, including acylation and alkylation techniques .

Coordination Chemistry

This compound has been explored for its ability to form coordination complexes with transition metals. This property is valuable in catalysis and materials science.

Applications in Catalysis :

- The compound's ability to chelate metal ions enhances catalytic activity in organic transformations, making it useful in synthetic organic chemistry .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant properties of piperazine derivatives, including this compound. The findings indicated significant improvements in behavioral models of depression, suggesting that the compound could be further developed into an effective therapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. Results showed that compounds like this compound could reduce cell death in neuronal cultures, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Key Compounds:

Structural Insights:

- Hydrophobicity : The tert-butoxy group increases lipophilicity compared to trimethoxybenzyl (polar methoxy groups) or thioether-containing derivatives. This may enhance CNS penetration but reduce aqueous solubility .

- Electron Effects : Fluorinated aryl groups (e.g., GBR12909) enhance binding affinity to dopamine transporters via electron-withdrawing effects .

- Metabolic Stability : The tert-butyl group resists oxidative metabolism, whereas thioethers (e.g., sulfur-containing derivatives) may undergo oxidation or hydrolysis .

Key Differences :

Physicochemical Properties

Notes:

- The dihydrochloride salt form universally improves solubility but may reduce membrane permeability compared to free bases.

- GBR12909’s high LogP reflects its fluorinated aryl groups, favoring CNS distribution .

Biological Activity

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a piperazine derivative with potential biological activities. This compound is of interest due to its interactions with various biological targets, influencing multiple biochemical pathways and exhibiting a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Chemical Formula: C10H22N2O·2HCl

- CAS Number: 2089258-06-8

- Molecular Weight: 232.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Similar compounds have been noted for their high affinity for multiple targets, leading to significant changes in cellular functions.

Target Receptors

- Serotonin Receptors: Compounds in this class often exhibit binding affinity to serotonin receptors, which play crucial roles in mood regulation and neuropharmacology.

- Dopamine Receptors: The interaction with dopamine receptors suggests potential implications in treating neurodegenerative diseases such as Parkinson's disease .

Biochemical Pathways

This compound influences several biochemical pathways:

- Antimicrobial Activity: Exhibits significant activity against various pathogens, including Mycobacterium tuberculosis, indicating potential use in anti-tubercular therapies.

- Neuroprotective Effects: Potential neuroprotective properties have been observed, particularly in models simulating Parkinson's disease .

Biological Activities

The compound has demonstrated a broad spectrum of biological activities:

- Antiviral : Inhibitory effects against viral replication.

- Antioxidant : Reduces oxidative stress markers in cellular models.

- Anticancer : Shows promise in inhibiting tumor cell proliferation .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated a dose-dependent inhibition of bacterial growth, with an EC50 value of approximately 2.1 μM, demonstrating significant potential as an anti-tubercular agent .

Study 2: Neuroprotective Properties

In animal models of Parkinson's disease, the compound exhibited neuroprotective effects by activating dopamine receptors. Behavioral assessments showed improved motor function and reduced neurodegeneration markers compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | EC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Neuroprotective | 2.1 | Receptor modulation |

| D-264 | Neuroprotective | 5.57 (D3 receptor) | D3 receptor activation |

| MMV665917 | Anticryptosporidial | 0.17 | Distinct mode-of-action |

Q & A

Q. What are the standard synthetic routes for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation and protection-deprotection strategies. A common approach includes:

- Step 1: Reacting piperazine with 2-(tert-butoxy)ethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux, using potassium carbonate as a base to facilitate nucleophilic substitution .

- Step 2: Quaternization with hydrochloric acid to form the dihydrochloride salt.

Key variables: Solvent polarity, temperature (70–90°C), and stoichiometric ratios of piperazine to alkylating agent. Optimizing these parameters can improve yields from ~50% to >80% .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms the tert-butoxy group (δ ~1.2 ppm for -C(CH₃)₃) and piperazine backbone (δ 2.5–3.5 ppm for N-CH₂) .

- HPLC-MS: Validates purity (>95%) and molecular weight ([M+H]⁺ = 279.2 g/mol) .

- X-ray Crystallography: Resolves stereochemistry and salt formation (Cl⁻ counterion interactions) .

Q. How does the tert-butoxyethyl substituent affect solubility and formulation in pharmacological assays?

The tert-butoxy group enhances lipophilicity (logP ~1.8), requiring solubilization in DMSO or ethanol for in vitro studies. For in vivo applications, pro-drug strategies (e.g., phosphate ester derivatives) improve aqueous solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or off-target effects. Methodological solutions include:

- Metabolite Screening: LC-MS/MS identifies degradation products (e.g., tert-butyl alcohol) that may interfere with assays .

- Knockout Models: Using CRISPR-edited cell lines to isolate target receptor contributions (e.g., 5-HT₁A vs. dopamine D₂) .

- Dose-Response Refinement: Adjusting concentrations to account for protein binding in serum-containing media .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Core Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) at the ethyl chain increases kinase affinity (IC₅₀ < 100 nM for PKC-θ) .

- Piperazine Ring Substitutions: Replacing N-H with methyl groups reduces off-target binding to adrenergic receptors .

- Comparative Analysis: Benchmarking against analogs like 1-(2-chloro-4-fluorobenzyl)piperazine hydrochloride reveals steric and electronic tolerances .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

- Process Analytical Technology (PAT): Real-time monitoring of reaction parameters (pH, temperature) via FTIR or Raman spectroscopy .

- Design of Experiments (DoE): Multivariate analysis identifies critical factors (e.g., mixing efficiency, drying time) affecting crystallinity and polymorphism .

- Quality Control: Rigorous HPLC-UV testing for residual solvents (e.g., acetonitrile < 0.04%) and by-products .

Q. How do computational models predict the compound’s blood-brain barrier (BBB) permeability?

- In Silico Tools: SwissADME or MOE calculate descriptors like polar surface area (PSA < 60 Ų) and P-gp substrate likelihood .

- MD Simulations: Free-energy perturbation studies quantify partitioning into lipid bilayers .

- Validation: Correlate predictions with in situ perfusion assays in rodent models .

Comparative and Mechanistic Questions

Q. How does this compound’s bioactivity profile differ from structurally similar piperazine derivatives?

Q. What mechanistic insights explain its dual agonist/antagonist behavior at GPCRs?

- Allosteric Modulation: The tert-butoxyethyl group induces conformational changes in receptor transmembrane domains, stabilizing both active and inactive states .

- Biased Signaling: BRET assays show preferential coupling to Gαi over β-arrestin pathways at 5-HT₁A receptors .

Data Reproducibility and Validation

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

- Standardized Assays: Use validated kits (e.g., CEREP panels) with controlled ATP concentrations (1–10 μM) .

- Data Normalization: Reference internal controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

- Open Data Sharing: Deposit raw datasets in repositories like ChEMBL for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.